Valdecoxib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution

Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7

Synonyms

Canonical SMILES

Understanding Pain Mechanisms

Valdecoxib's ability to specifically target COX-2 makes it a valuable tool for researchers investigating pain pathways. Studies have used valdecoxib to differentiate between COX-1 and COX-2's roles in pain perception. By observing how valdecoxib affects pain responses, researchers can gain insights into the complex mechanisms underlying pain signaling and develop more targeted pain management strategies [].

For instance, a study published in the journal Pain Medicine investigated the effect of valdecoxib on visceral pain, a type of pain originating from internal organs. The findings suggest that COX-2 plays a crucial role in visceral pain hypersensitivity, highlighting its potential as a therapeutic target for chronic visceral pain conditions [].

Investigating Cancer and Inflammation

Chronic inflammation is increasingly recognized as a contributing factor in cancer development and progression. Valdecoxib's anti-inflammatory properties have prompted research into its potential role in cancer prevention and treatment. Studies have explored the effects of valdecoxib on cancer cell proliferation, metastasis, and survival [].

For example, research published in the International Journal of Cancer suggests that valdecoxib may suppress the growth and invasiveness of certain types of cancer cells. However, further investigation is needed to determine the optimal use of valdecoxib in a clinical setting [].

Studying Neurodegenerative Diseases

Neuroinflammation, a chronic inflammatory process within the nervous system, is implicated in various neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Research is ongoing to explore whether valdecoxib's anti-inflammatory effects could offer benefits in these conditions [].

Studies in animal models have shown that valdecoxib may reduce neuroinflammation and improve cognitive function. However, clinical trials investigating the efficacy of valdecoxib in treating neurodegenerative diseases have yielded mixed results, and further research is necessary to determine its potential role in these complex conditions [].

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and dysmenorrhea (painful menstruation) . It is classified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate pain and inflammation . Valdecoxib was introduced to the market under the brand name Bextra but was withdrawn in 2005 due to safety concerns related to cardiovascular risks and serious skin reactions .

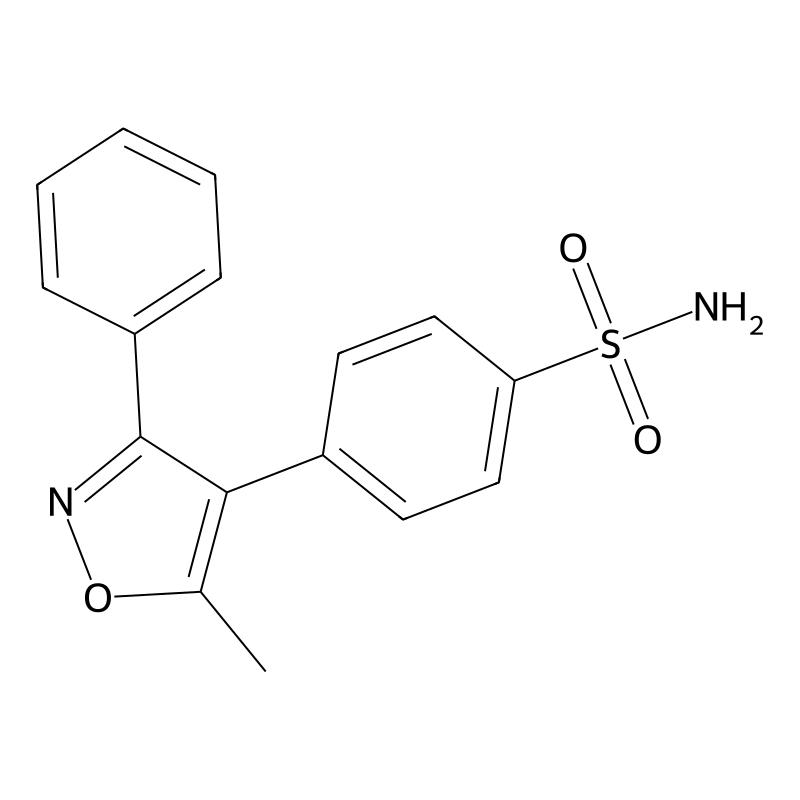

Chemical Structure

The chemical formula of valdecoxib is C₁₆H₁₄N₂O₃S, with a molar mass of 314.36 g/mol. Its IUPAC name is 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide, indicating its structural features as a diaryl substituted isoxazole .

Synthesis Reactions- Suzuki Coupling Reaction: One of the key synthetic routes for valdecoxib involves a Suzuki cross-coupling reaction between 4-iodoisoxazole and boronic acid esters under mild conditions, yielding valdecoxib in good yields .

- Condensation Reactions: Another method includes the condensation of deoxybenzoin with hydroxylamine hydrochloride followed by further reactions to form the desired isoxazole structure .

- Cycloaddition: Recent methodologies have explored cycloaddition reactions involving alkyne and nitrile oxides to synthesize valdecoxib and its analogues efficiently .

Valdecoxib exhibits potent anti-inflammatory and analgesic properties through its selective inhibition of COX-2. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, valdecoxib's selectivity minimizes gastrointestinal side effects commonly associated with traditional NSAIDs . Its oral bioavailability is approximately 83%, with a protein binding rate of 98%, indicating significant absorption and distribution in biological systems .

Valdecoxib can be synthesized through several methods:

- Suzuki Coupling: Involves coupling 4-iodoisoxazole with boronic acid derivatives using palladium catalysts under mild conditions.

- Condensation: A condensation reaction starting from deoxybenzoin leads to the formation of an intermediate isoxazoline that can be converted into valdecoxib through subsequent reactions with chlorosulfonic acid .

- Cycloaddition: This method employs alkyne and nitrile oxides to create the isoxazole framework effectively .

Valdecoxib has been shown to interact with various biological pathways due to its mechanism of action:

- Cyclooxygenase Inhibition: Its primary interaction involves inhibiting COX-2, reducing inflammation and pain.

- Metabolic Pathways: Valdecoxib is metabolized primarily in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C9), which can influence the pharmacokinetics of other drugs metabolized by these enzymes .

- Potential Drug Interactions: Co-administration with other NSAIDs or anticoagulants may increase the risk of adverse effects, particularly gastrointestinal bleeding or cardiovascular events .

Valdecoxib belongs to a class of selective COX-2 inhibitors known as coxibs. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | COX Selectivity | Market Status |

|---|---|---|---|

| Celecoxib | Diaryl substituted pyrazole | Selective COX-2 | Available |

| Rofecoxib | Diaryl substituted pyrrole | Selective COX-2 | Withdrawn |

| Etoricoxib | Diaryl substituted oxazole | Selective COX-2 | Available |

| Lumiracoxib | Diaryl substituted oxazole | Selective COX-2 | Withdrawn |

Uniqueness of Valdecoxib

Valdecoxib's unique structural feature as a diaryl substituted isoxazole differentiates it from other coxibs like celecoxib and rofecoxib, which have different core structures (pyrazole and pyrrole respectively). Additionally, valdecoxib's specific metabolic profile and side effect profile contributed to its withdrawal from the market due to serious cardiovascular risks not observed at similar levels in other coxibs .

Valdecoxib, chemically designated as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a diarylisoxazole derivative with the molecular formula $$ \text{C}{16}\text{H}{14}\text{N}{2}\text{O}{3}\text{S} $$ and a molecular weight of 314.36 g/mol. Its structure features:

- A central isoxazole ring substituted with a methyl group at position 5 and a phenyl group at position 3.

- A benzenesulfonamide group at position 4 of the isoxazole, critical for cyclooxygenase-2 (COX-2) selectivity.

The IUPAC name reflects its substitution pattern: 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide. Key identifiers include:

- CAS Registry Number: 181695-72-7.

- SMILES: $$ \text{Cc2onc(c1ccccc1)c2c3ccc(cc3)S(N)(=O)=O} $$.

- InChIKey: LNPDTQAFDNKSHK-UHFFFAOYSA-N.

Table 1: Molecular descriptors of valdecoxib

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{16}\text{H}{14}\text{N}{2}\text{O}{3}\text{S} $$ |

| Exact mass | 314.0725 g/mol |

| Topological polar surface area | 94.57 Ų |

| LogP (octanol-water) | 4.75 |

Synthetic Pathways and Optimization Strategies

Valdecoxib synthesis primarily involves 1,3-dipolar cycloaddition, electrophilic cyclization, and cross-coupling reactions:

1,3-Dipolar Cycloaddition

- Nitrile oxide intermediates react with enolates of phenylacetone to form isoxazolines, which undergo dehydration to yield 3,4-diarylisoxazoles.

- Advantages: High regioselectivity (avoids competing 3,5-diaryl products).

- Yield: Up to 85% for cycloaddition steps.

Electrophilic Cyclization

- 2-Alkyn-1-one O-methyl oximes treated with iodine monochloride (ICl) form 4-iodoisoxazoles, which are functionalized via Suzuki coupling.

- Key step: Cyclization at 0–10°C minimizes side reactions.

Sulfonamide Introduction

- Chlorosulfonation of 5-methyl-3,4-diphenylisoxazole with chlorosulfonic acid, followed by amination with ammonium hydroxide:

$$

\text{C}{16}\text{H}{13}\text{NO}2 + \text{ClSO}3\text{H} \rightarrow \text{C}{16}\text{H}{12}\text{ClNO}4\text{S} \xrightarrow{\text{NH}4\text{OH}} \text{Valdecoxib}

$$ - Optimization: Dichloromethane solvent improves reaction homogeneity; yields exceed 90%.

Table 2: Comparison of synthetic methods

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| 1,3-Dipolar cycloaddition | 70–85 | High | Moderate |

| Electrophilic cyclization | 65–80 | Moderate | High |

| Sulfonamide route | 90–94 | High | Industrial |

Large-Scale Production and Industrial Synthesis

Industrial synthesis (e.g., Pfizer’s process) emphasizes:

- Batch reactor design: 50–100 L glass-lined reactors for chlorosulfonation.

- Temperature control: Maintained below 10°C during chlorosulfonic acid addition to prevent exothermic side reactions.

- Purification: Crystallization from ethanol-water mixtures achieves >99% purity.

Key challenges:

- Handling corrosive chlorosulfonic acid requires specialized equipment.

- Residual solvent limits (e.g., dichloromethane) must comply with ICH Q3C guidelines.

Novel Crystalline Polymorphs and Characterization

Valdecoxib exhibits polymorphism, influencing solubility and bioavailability:

Identified Polymorphs

- Form I: Orthorhombic crystals (solvent-free), melting point 162–163°C.

- Hemisolvate form: Crystallizes with ethyl methyl ketone (EMK), stabilized by N–H···O hydrogen bonds.

Characterization Techniques

- X-ray diffraction (XRD): Confirms unit cell parameters (e.g., Form I: $$ a = 5.72 \, \text{Å}, b = 12.34 \, \text{Å}, c = 18.21 \, \text{Å} $$).

- Differential scanning calorimetry (DSC): Endothermic peaks at 163.3°C (Form I) and 161.5°C (Form II).

- Thermogravimetric analysis (TGA): Hemisolvate loses EMK at 120°C.

Table 3: Polymorph properties

| Form | Solvent | Melting Point (°C) | Stability |

|---|---|---|---|

| I | None | 163.3 | High |

| Hemisolvate | EMK | 158–160 | Moderate |

Impact of Polymorphism

Valdecoxib exhibits polymorphism with multiple distinct crystalline forms that have been characterized through X-ray powder diffraction analysis [1] [2]. The compound has been identified to exist in at least five different crystalline forms, each with unique diffraction patterns and preparation methods.

Form I represents one of the most extensively characterized polymorphs, displaying characteristic X-ray powder diffraction peaks at 2θ values of approximately 9.7, 13.1, 14.0, 14.5, 17.0, 17.1, 17.7, 19.4, 20.9, 21.3, 21.8, 24.1, 25.4, 26.3, and 29.1 degrees [1]. This crystalline form can be reproducibly prepared through crystallization from dimethyl formamide or N,N-dimethyl acetamide solutions, with the process involving heating to approximately 50°C followed by controlled cooling to 25-30°C for 3-5 hours [1].

Form II exhibits a distinctly different diffraction pattern with prominent peaks at 2θ values of 12.2, 15.4, 15.9, 19.9, 20.6, 22.0, 23.0, 23.6, 23.9, 24.5, 25.1, 28.6, and 31.3 degrees [1]. This polymorph is optimally prepared through acetonitrile crystallization, where valdecoxib is dissolved at 40-45°C and subsequently crystallized at 25-30°C [1].

Form III demonstrates the most complex diffraction pattern among the characterized forms, with numerous peaks at 2θ values including 11.6, 12.2, 12.9, 13.3, 15.4, 15.7, 16.7, 17.0, 17.4, 18.1, 19.7, 20.6, 21.9, 22.4, 23.1, 23.4, 23.8, 24.4, 25.3, 25.7, 26.1, 28.5, and 29.7 degrees [1]. This form is selectively obtained through crystallization from ester solvents such as n-butyl acetate, ethyl acetate, methyl acetate, isopropyl acetate, or tert-butyl acetate [1].

The commercial pharmaceutical form, designated as Form A, has been developed for industrial production and is characterized by its preparation through the reaction of 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl chloride with aqueous ammonia [2]. This form demonstrates excellent stability and is substantially free from meta-isomer impurities, making it suitable for pharmaceutical formulations [2].

High-resolution X-ray crystallographic analysis has been performed on valdecoxib in complex with human carbonic anhydrase II, revealing detailed structural information about the compound's binding mode [3] [4]. The crystallographic data shows that the ionized sulfonamide moiety coordinates to the catalytic zinc ion with tetrahedral geometry, while the phenyl-isoxazole portion fills the active site channel through multiple favorable interactions [3] [4].

Solubility Profiling in Aqueous and Organic Media

Valdecoxib demonstrates characteristic poor aqueous solubility, with a water solubility of approximately 10 μg/mL at 25°C and pH 7.0 [5] [6]. This low aqueous solubility represents a significant formulation challenge and has prompted extensive research into solubility enhancement approaches [7] [8] [9].

In organic solvents, valdecoxib shows markedly improved solubility characteristics. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) with concentrations exceeding 63 mg/mL, representing approximately a 6,300-fold enhancement compared to aqueous media [10]. Ethanol demonstrates significant solubilization capacity with valdecoxib solubility reaching 18 mg/mL, while methanol provides complete dissolution under standard conditions [5] [10].

Surfactant-based solubilization studies have revealed substantial enhancement potential through micellar solubilization mechanisms [7] [9] [11]. Cremophor EL demonstrates the highest solubilization capacity among tested surfactants, achieving approximately 70-fold enhancement in valdecoxib solubility [7] [9]. Tween 80 provides substantial improvement with 47-fold enhancement, while sodium lauryl sulfate demonstrates 43-fold improvement with concentrations reaching 474.7 mg/mL at 1% w/v surfactant concentration [8] [9].

Cyclodextrin complexation represents another effective solubilization approach, with sulfobutyl ether-7-β-cyclodextrin achieving 38-fold solubility enhancement and hydroxypropyl β-cyclodextrin providing 17-fold improvement [7] [9]. These enhancements are attributed to inclusion complex formation between the hydrophobic portions of valdecoxib and the cyclodextrin cavity [7] [9].

Hydrophilic carrier systems demonstrate concentration-dependent solubility enhancement, with polyethylene glycol 4000 providing 8-fold enhancement at 10% w/v concentration (85.5 mg/mL), while PEG 6000 and PEG 8000 achieve 7-fold and 6.7-fold improvements, respectively [8]. The molecular weight-dependent enhancement pattern suggests that viscosity effects and drug particle dissolution mechanisms contribute to the solubilization process [8].

Cosolvency studies reveal dramatic solubility improvements through organic-aqueous solvent mixtures [8]. Ethanol-water systems at 50% w/w concentration achieve remarkable 393-fold enhancement, while methanol-water mixtures at equivalent concentrations provide 343-fold improvement [8]. These enhancements follow logarithmic relationships with organic solvent fraction, indicating predictable solubilization behavior [8].

Thermal Stability and Melting Behavior

Valdecoxib exhibits well-defined thermal properties with a sharp melting point ranging from 162-164°C, as determined through differential scanning calorimetry and conventional melting point apparatus [6] [12]. The melting behavior is characterized by a clear endothermic transition, indicating good crystalline order and thermal stability up to the melting point [13].

Thermal gravimetric analysis reveals that valdecoxib maintains structural integrity up to approximately 160-170°C, with gradual decomposition occurring above the melting point [14] [15]. The compound demonstrates moderate thermal stability when compared to other nonsteroidal anti-inflammatory drugs, with thermal degradation patterns suggesting multi-step decomposition processes involving the sulfonamide and isoxazole functionalities [14] [15].

The predicted boiling point of valdecoxib is calculated at 481.2 ± 55.0°C under standard atmospheric pressure, though this represents a theoretical value given the compound's thermal instability at elevated temperatures [12]. The enthalpy of fusion has been determined as 30.35 kJ/mol at 446.40 K, providing quantitative thermodynamic data for the solid-liquid phase transition [16].

Differential scanning calorimetry studies demonstrate reproducible thermal behavior with consistent melting endotherms in the 162-164°C range [6] [13]. The thermal analysis data supports the compound's suitability for standard pharmaceutical processing conditions, with room temperature storage providing adequate stability for extended periods [6].

Comparative thermal stability studies position valdecoxib with moderate stability relative to other cyclooxygenase-2 inhibitors, with thermal degradation kinetics following predictable patterns that support quality control applications in pharmaceutical manufacturing [14] [13].

Partition Coefficients and Lipophilicity

Valdecoxib demonstrates moderate lipophilicity with octanol-water partition coefficients (Log P) ranging from 2.82 to 3.32, depending on the computational method employed [17] [16]. The Crippen method calculates a Log P value of 2.964, while ChemAxon computational approaches yield values of 2.82 [17] [16]. These values indicate favorable lipophilic characteristics that support membrane permeation and biological activity.

Experimental partition coefficient determinations at 37°C using standard octanol-water systems confirm the compound's lipophilic nature [18]. The partition behavior demonstrates preferential distribution into organic phases, consistent with the compound's poor aqueous solubility and enhanced solubility in organic solvents [18].

The calculated water solubility logarithm (log10ws) of -10.35 using the Crippen method correlates well with experimental aqueous solubility measurements, providing validation for computational lipophilicity predictions [16]. McGowan's characteristic volume of 223.240 mL/mol further supports the molecular size and lipophilicity assessments [16].

The predicted pKa value of 9.83 ± 0.10 indicates that valdecoxib exists predominantly in neutral form under physiological pH conditions, which supports its lipophilic behavior and membrane permeation characteristics [6]. This weak base behavior is consistent with the sulfonamide functionality and influences the compound's distribution properties in biological systems.

Lipophilicity assessments using thin-layer chromatography methods position valdecoxib within the moderate lipophilicity range among cyclooxygenase-2 inhibitors, with retention parameters supporting the computational predictions and experimental partition coefficient data [19]. The compound's lipophilic profile is optimal for oral bioavailability while maintaining sufficient aqueous solubility for formulation development [20] [19].

Cyclooxygenase-2 (COX-2) Inhibition Kinetics

Valdecoxib exhibits exceptional potency in inhibiting cyclooxygenase-2 through a complex kinetic mechanism characterized by rapid association and slow dissociation kinetics. The inhibition process follows a multi-step mechanism typical of selective COX-2 inhibitors, involving initial competitive binding followed by a time-dependent conformational change that results in tight binding [1] [2].

The kinetic parameters demonstrate valdecoxib's superior inhibitory capacity, with an IC50 value of 0.005 μM against recombinant human COX-2 [1] [2]. This represents the most potent COX-2 inhibition among the marketed selective inhibitors. The inactivation rate constant for valdecoxib binding to COX-2 is remarkably fast at 110,000 M⁻¹s⁻¹, significantly exceeding that of other COX-2 inhibitors such as rofecoxib (7,000 M⁻¹s⁻¹) and etoricoxib (80 M⁻¹s⁻¹) [1] [2].

The association kinetics reveal a rapid initial binding phase with an association rate of 4.5 × 10⁶ M⁻¹min⁻¹ [3]. This rapid association is followed by a slow dissociation phase characterized by a dissociation rate constant of 7.0 × 10⁻³ min⁻¹, resulting in a dissociation half-life of approximately 98 minutes [1] [3] [2]. This prolonged residence time on the enzyme contributes significantly to valdecoxib's sustained inhibitory effect and therapeutic efficacy.

The time-dependent inhibition mechanism involves an initial rapid equilibrium binding followed by a slower isomerization step that locks the inhibitor in a high-affinity configuration. This kinetic behavior is consistent with the "induced-fit" mechanism observed for other selective COX-2 inhibitors, where the binding of the inhibitor induces conformational changes in the enzyme that enhance the binding affinity [4] [5].

Selectivity Profiling Against COX-1 and COX-2 Isoforms

Valdecoxib demonstrates extraordinary selectivity for COX-2 over COX-1, with a selectivity ratio of approximately 30,000:1 based on IC50 values [1] [2]. This selectivity profile represents one of the highest ratios achieved among clinically available COX-2 inhibitors. The COX-1 inhibition occurs only at very high concentrations, with an IC50 of 150 μM, indicating minimal interaction with the constitutive isoform under therapeutic conditions [1] [2].

The selectivity mechanism is fundamentally rooted in the differential binding kinetics between the two isoforms. While valdecoxib binds to both COX-1 and COX-2 with similar initial affinity, the time-dependent tight binding occurs exclusively with COX-2 [3]. The binding to COX-1 remains rapidly reversible and competitive, lacking the conformational rearrangement that characterizes COX-2 binding [6].

In human whole blood assays, which provide a more physiologically relevant assessment, valdecoxib maintains its selectivity profile with IC50 values of 0.24 μM for COX-2 and 21.9 μM for COX-1 [1] [2]. This translates to a selectivity ratio of approximately 91:1 in the whole blood system, confirming the clinical relevance of the selectivity observed in purified enzyme systems.

The selectivity profile is further supported by functional assays measuring prostaglandin production. Valdecoxib inhibits lipopolysaccharide-induced prostaglandin E2 production (COX-2 pathway) with an IC50 of 0.89 μM, while inhibiting thromboxane B2 production (COX-1 pathway) with an IC50 of 25.4 μM [7]. This functional selectivity confirms that valdecoxib preferentially targets the inducible COX-2 pathway associated with inflammation while sparing the constitutive COX-1 pathway involved in physiological prostaglandin production.

Binding Affinity Studies with Recombinant Enzymes

Binding affinity studies using recombinant human COX-1 and COX-2 enzymes have provided detailed insights into valdecoxib's interaction mechanisms. Saturation binding experiments with [³H]valdecoxib reveal a dissociation constant (Kd) of 3.2 nM for COX-2, indicating high-affinity binding [3]. The overall saturation binding affinity for COX-2 is 2.6 nM, which is comparable to celecoxib (1.6 nM) but substantially higher than rofecoxib (51 nM) and etoricoxib (260 nM) [1] [2].

Under identical assay conditions, valdecoxib shows little to no specific binding to COX-1, with binding studies failing to detect saturable binding to the constitutive isoform [3]. This differential binding behavior provides direct evidence for the molecular basis of valdecoxib's selectivity profile.

The binding kinetics are characterized by rapid association followed by extremely slow dissociation. The association rate constant of 4.5 × 10⁶ M⁻¹min⁻¹ is similar to that observed for celecoxib (5.8 × 10⁶ M⁻¹min⁻¹), indicating that both inhibitors access the binding site with similar efficiency [3]. However, the dissociation rate constant of 7.0 × 10⁻³ min⁻¹ for valdecoxib is approximately half that of celecoxib (14 × 10⁻³ min⁻¹), resulting in a longer residence time on the enzyme [3].

Mutation studies have provided additional insights into the binding mechanism. Mutations at the constriction site, particularly Arg120 variants (Arg120Ala, Arg120Gln, Arg120Asn), increase the association rates 4- to 11-fold, suggesting that the charged arginine residue at the channel entrance creates a kinetic barrier to inhibitor access [3]. Conversely, mutations affecting the side pocket (Tyr355Ala, Val523Ile) have greater effects on dissociation rates than association rates, indicating that these residues are critical for maintaining the tight-binding complex [3].

The binding affinity of valdecoxib is particularly sensitive to mutations that modify the side pocket geometry. The Val523Ile mutation, which converts the COX-2 active site to resemble COX-1, affects valdecoxib binding more severely than celecoxib binding, suggesting that valdecoxib forms more extensive interactions within the side pocket [3].

Comparative Analysis with Other COX-2 Inhibitors

Comparative kinetic analysis reveals distinct differences in the inhibitory mechanisms of valdecoxib relative to other selective COX-2 inhibitors. While all selective COX-2 inhibitors share the common mechanism of time-dependent inhibition, valdecoxib demonstrates unique kinetic properties that distinguish it from other members of this class.

In terms of potency, valdecoxib is 10-fold more potent than celecoxib (IC50 0.05 μM), 100-fold more potent than rofecoxib (IC50 0.5 μM), and 1,000-fold more potent than etoricoxib (IC50 5.0 μM) against recombinant COX-2 [1] [2]. This superior potency is reflected in the binding affinity measurements, where valdecoxib demonstrates tight binding with a Kd of 2.6 nM compared to 51 nM for rofecoxib and 260 nM for etoricoxib [1] [2].

The inactivation kinetics reveal the most striking differences between valdecoxib and other COX-2 inhibitors. The inactivation rate constant for valdecoxib (110,000 M⁻¹s⁻¹) is approximately 15-fold higher than rofecoxib (7,000 M⁻¹s⁻¹) and over 1,000-fold higher than etoricoxib (80 M⁻¹s⁻¹) [1] [2]. This rapid inactivation rate contributes to valdecoxib's exceptional potency and may explain its rapid onset of action in clinical settings.

The dissociation kinetics also distinguish valdecoxib from other inhibitors. The dissociation half-life of 98 minutes for valdecoxib is substantially longer than that of celecoxib (50 minutes), indicating a more stable enzyme-inhibitor complex [1] [3] [2]. This prolonged residence time may contribute to valdecoxib's sustained therapeutic effect and potentially allow for less frequent dosing.

Structural analysis reveals that valdecoxib, like other diarylheterocycle COX-2 inhibitors, binds with its sulfonamide moiety inserted into the COX-2-specific side pocket [8]. The sulfonamide group forms hydrogen bonds with His-90 and Arg-513 at the base of the side pocket, similar to the binding mode observed for celecoxib [8]. However, the unique isoxazole ring system of valdecoxib may provide additional interactions that contribute to its superior binding affinity and slower dissociation kinetics.

The comparative analysis extends to whole blood assays, which provide a more physiologically relevant assessment of inhibitor activity. In these systems, valdecoxib maintains its superior potency with a COX-2 IC50 of 0.24 μM compared to higher values for other selective inhibitors [1] [2]. The selectivity ratios in whole blood systems also favor valdecoxib, with a COX-1/COX-2 ratio of approximately 91:1 compared to lower ratios for other inhibitors [9].

Chemical structural differences among COX-2 inhibitors contribute to their distinct pharmacological properties. Valdecoxib and celecoxib both contain sulfonamide groups, which confer high affinity for carbonic anhydrase enzymes, whereas rofecoxib and etoricoxib contain methylsulfone moieties that lack this interaction [10]. This structural difference may contribute to the distinct kinetic profiles and selectivity ratios observed among these inhibitors.

The comparative kinetic data demonstrate that valdecoxib represents the most potent and selective COX-2 inhibitor among the clinically available agents. Its unique combination of rapid association, slow dissociation, and high selectivity provides a mechanistic foundation for its therapeutic efficacy and distinguishes it from other members of the COX-2 inhibitor class.

Data Summary Tables

| Parameter | Valdecoxib | Celecoxib | Rofecoxib | Etoricoxib |

|---|---|---|---|---|

| COX-2 IC50 (μM) | 0.005 [1] [2] | 0.05 [1] [2] | 0.5 [1] [2] | 5.0 [1] [2] |

| COX-2 Binding Affinity (nM) | 2.6 [1] [2] | 1.6 [1] [2] | 51 [1] [2] | 260 [1] [2] |

| COX-2 Inactivation Rate (M⁻¹s⁻¹) | 110,000 [1] [2] | N/A | 7,000 [1] [2] | 80 [1] [2] |

| Selectivity Ratio (COX-1/COX-2) | 30,000 [1] [2] | N/A | N/A | N/A |

| Dissociation Half-life (min) | 98 [1] [2] | 50 [3] | N/A | N/A |

| Kinetic Parameter | Valdecoxib | Celecoxib | Source |

|---|---|---|---|

| Association Rate (M⁻¹min⁻¹) | 4.5 × 10⁶ [3] | 5.8 × 10⁶ [3] | Citation 19 |

| Dissociation Rate (min⁻¹) | 7.0 × 10⁻³ [3] | 14 × 10⁻³ [3] | Citation 19 |

| COX-2 Kd (nM) | 3.2 [3] | 2.3 [3] | Citation 19 |

| COX-1 Specific Binding | Not detectable [3] | Not detectable [3] | Citation 19 |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.67 /Estimated/

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Symptomatic relief in the treatment of osteoarthritis or rheumatoid arthritis . Treatment of primary dysmenorrhoea. The decision to prescribe a selective COX-2 inhibitor should be based on an assessment of the individual patient's overall risk (see sections 4. 3, 4. 4).

Symptomatic relief in the treatment of osteoarthritis or rheumatoid arthritis . Treatment of primary dysmenorrhoea.

Therapeutic Uses

Valdecoxib is indicated for treatment of primary dysmenorrhea. /Included in US product labeling/

Pharmacology

Valdecoxib is a sulfonamide derivative and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. Valdecoxib selectively binds to and inhibits cyclooxygenase (COX)-2, thereby preventing the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and therefore does not interfere with blood coagulation.

MeSH Pharmacological Classification

ATC Code

M - Musculo-skeletal system

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AH - Coxibs

M01AH03 - Valdecoxi

Mechanism of Action

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS2 (COX2) [HSA:5743] [KO:K11987]

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Valdecoxib is eliminated predominantly via hepatic metabolism with less than 5% of the dose excreted unchanged in the urine and feces. About 70% of the dose is excreted in the urine as metabolites, and about 20% as valdecoxib N-glucuronide.

86 L

oral cl=6 L/h

6 – 7 L/h [In patients undergoing hemodialysis]

6 – 7 L/h [healthy elderly subjects]

At recommended doses, the mean oral bioavailability is 83%. The peak plasma concentration and area under the plasma concentration-time curve are roughly proportional across the clinical dose range. Valdecoxib may be coadministered with meals. Peak-plasma concentrations and extent of absorption were not affected after valdecoxib was taken with a high fat meal.

Time to peak concentration: Approximately 3 hours. Note: Time to peak concentration was delayed by 1 to 2 hours when administered with a high fat meal.

Steady state apparent volume of distribution (Vss/F) of valdecoxib is approximately 86 L after oral administration. Valdecoxib and its active metabolite preferentially partition into erythrocytes with a blood to plasma concentration ratio of about 2.5:1. This ratio remains approximately constant with time and therapeutic blood concentrations.

Protein binding: Very high (98%).

For more Absorption, Distribution and Excretion (Complete) data for VALDECOXIB (8 total), please visit the HSDB record page.

Metabolism Metabolites

One active metabolite of valdecoxib has been identified in human plasma at approximately 10% the concentration of valdecoxib. This metabolite, which is a less potent COX-2 specific inhibitor than the parent also undergoes extensive metabolism and constitutes <2% of the valdecoxib dose excreted in the urine and feces. Due to the low concentration in the systemic circulation, it is not likely to contribute significantly to the efficacy profile of valdecoxib.

In humans, valdecoxib undergoes extensive hepatic metabolism involving both P450 isoenzymes (3A4 and 2C9) and non-P450 dependent pathways (i.e., glucuronidation).

Valdecoxib has known human metabolites that include 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzene-1-sulfonamide and 4-[3-(3-hydroxyphenyl)-5-methyl-1,2-oxazol-4-yl]benzene-1-sulfonamide.

Wikipedia

DiPT

Drug Warnings

Risk of potentially fatal GI ulceration, bleeding, and perforation. Most studies indicate less risk of GI ulceration than prototypical /SRP: NSAIDs/; however, the relative risk remains to be established. Use with caution in patients at risk for GI bleeding (e.g., history of GI bleeding or ulceration, treatment with oral corticosteroids or anticoagulants, longer duration of /SRP: NSAID/ therapy, geriatric patients, debilitation, smokers, or alcohol dependence). Consider alternative therapy in those at high risk for GI bleeding. ...

Severe (rarely fatal) anaphylactoid reactions have occurred in patients receiving /SRP: NSAIDs/, and anaphylactoid reactions (e.g., anaphylaxis, angioedema) have been reported during postmarketing surveillance of valdecoxib. Such reactions occurred in patients with or without a history of allergic-type reactions to sulfonamides. ...Cross-sensitivity between aspirin and other /SRP: NSAIDs/ may occur. Do not use in patients with bronchospastic aspirin sensitivity. Avoid use in patients with aspirin triad. Caution in patients with preexisting asthma, as bronchospasms may occur.

Conditions predisposing to and/or exacerbated by fluid retention (congestive heart disease or edema, pre-existing hypertension), valdecoxib may cause additive fluid retention or edema; also, risk of renal failure is increased in patients with congestive heart disease; valdecoxib should be initiated at the lowest dose in these patients).

For more Drug Warnings (Complete) data for VALDECOXIB (16 total), please visit the HSDB record page.

Biological Half Life

Elimination: 8 to 11 hours. Terminal: 8.11 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

General Manufacturing Information

Interactions

In clinical trials, concurrent use administration of valdecoxib 20 mg with multiple dose of ketoconazole and fluconazole produced increased plasma exposure of valdecoxib by 62% when coadministered with fluconazole and 38% when coadministered with ketoconazole, the increase in plasma concentration of valdecoxib was due to the inhibition of valdecoxib metabolism via p450 2C9 and 3A4 by fluconazole and ketoconazole.

Single and multiple dose crossover studies of valdecoxib 40 mg twice daily for seven days with warfarin 1 to 8 mg daily were associated with significant increases in plasma exposures of warfarin and an increase in prothrombin time (measured as INR); while mean INR values were only slightly increased, the day-to-day variability in individual INR values increased; monitoring of INR is recommended for the first few weeks after valdecoxib is initiated or the dose is changed.

Concurrent use /of angiotensin-converting enzyme (ACE) inhibitors/ with valdecoxib may decrease the antihypertensive effects of ACE inhibitors; also, risk of renal failure is increased in patients taking these medications.

For more Interactions (Complete) data for VALDECOXIB (14 total), please visit the HSDB record page.

Dates

2: Liu M, Yu Q, Li P, Zhu M, Fang M, Sun B, Sun M, Sun Y, Zhang P, He Z, Sun J, Wang Y, Liu X. Simultaneous determination of parecoxib sodium and its active metabolite valdecoxib in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after intravenous and intramuscular administration. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:220-9. doi: 10.1016/j.jchromb.2016.04.009. Epub 2016 Apr 6. PubMed PMID: 27107851.

3: Dong KY, Qin HT, Bao XX, Liu F, Zhu C. Oxime-mediated facile access to 5-methylisoxazoles and applications in the synthesis of valdecoxib and oxacillin. Org Lett. 2014 Oct 17;16(20):5266-8. doi: 10.1021/ol502246t. Epub 2014 Sep 25. PubMed PMID: 25255195.

4: Kim TW, Vercelli C, Briganti A, Re G, Giorgi M. The pharmacokinetics and in vitro/ex vivo cyclooxygenase selectivity of parecoxib and its active metabolite valdecoxib in cats. Vet J. 2014 Oct;202(1):37-42. doi: 10.1016/j.tvjl.2014.07.025. Epub 2014 Jul 30. PubMed PMID: 25135338.

5: Hu H, Jing X, Zou X, Wu J. [Role of cyclooxygenase 2 and its inhibitor valdecoxib in liver fibrosis]. Zhonghua Yi Xue Za Zhi. 2014 Mar 18;94(10):784-7. Chinese. PubMed PMID: 24844967.

6: Wiktorowska-Owczarek A. The effect of valdecoxib on the production of growth factors evoked by hypoxia and bacterial lipopolysaccharide in HMEC-1 cells. Adv Clin Exp Med. 2013 Nov-Dec;22(6):795-800. PubMed PMID: 24431307.

7: Millington E. Death related to Ibuprofen, valdecoxib, and medical errors: case report and medicolegal issues. J Occup Environ Med. 2013 Dec;55(12):1383. doi: 10.1097/JOM.0000000000000022. PubMed PMID: 24316721.

8: Bartzatt R. Drug analogs of COX-2 selective inhibitors lumiracoxib and valdecoxib derived from in silico search and optimization. Antiinflamm Antiallergy Agents Med Chem. 2014 Mar;13(1):17-28. PubMed PMID: 23984829.

9: Encinas MV, Lissi E, Vergara C. Association of valdecoxib, a nonsteroidal anti-inflammatory drug, with human serum albumin. Photochem Photobiol. 2013 Nov-Dec;89(6):1399-405. doi: 10.1111/php.12158. Epub 2013 Sep 16. PubMed PMID: 23952101.

10: Lohiya GS, Lohiya P, Krishna V, Lohiya S. Death related to Ibuprofen, valdecoxib, and medical errors: case report and medicolegal issues. J Occup Environ Med. 2013 Jun;55(6):601-3. doi: 10.1097/JOM.0b013e3182972ecf. PubMed PMID: 23743867.

11: Atukorala I, Hunter DJ. Valdecoxib : the rise and fall of a COX-2 inhibitor. Expert Opin Pharmacother. 2013 Jun;14(8):1077-86. doi: 10.1517/14656566.2013.783568. Epub 2013 Mar 22. Review. PubMed PMID: 23517091.

12: Hullett B, Salman S, O'Halloran SJ, Peirce D, Davies K, Ilett KF. Development of a population pharmacokinetic model for parecoxib and its active metabolite valdecoxib after parenteral parecoxib administration in children. Anesthesiology. 2012 May;116(5):1124-33. doi: 10.1097/ALN.0b013e31825154ef. PubMed PMID: 22450476.

13: Paech MJ, Salman S, Ilett KF, O'Halloran SJ, Muchatuta NA. Transfer of parecoxib and its primary active metabolite valdecoxib via transitional breastmilk following intravenous parecoxib use after cesarean delivery: a comparison of naive pooled data analysis and nonlinear mixed-effects modeling. Anesth Analg. 2012 Apr;114(4):837-44. doi: 10.1213/ANE.0b013e3182468fa7. Epub 2012 Feb 17. PubMed PMID: 22344242.

14: Saccomanni G, Giorgi M, Del Carlo S, Manera C, Saba A, Macchia M. Simultaneous detection and quantification of parecoxib and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology. Anal Bioanal Chem. 2011 Sep;401(5):1677-84. doi: 10.1007/s00216-011-5244-4. Epub 2011 Jul 19. PubMed PMID: 21769548.

15: Thakral NK, Ray AR, Bar-Shalom D, Eriksson AH, Majumdar DK. The quest for targeted delivery in colon cancer: mucoadhesive valdecoxib microspheres. Int J Nanomedicine. 2011;6:1057-68. doi: 10.2147/IJN.S19561. Epub 2011 May 19. PubMed PMID: 21720517; PubMed Central PMCID: PMC3124854.

16: Schröder H, Höllt V, Becker A. Parecoxib and its metabolite valdecoxib directly interact with cannabinoid binding sites in CB1-expressing HEK 293 cells and rat brain tissue. Neurochem Int. 2011 Jan;58(1):9-13. doi: 10.1016/j.neuint.2010.10.018. Epub 2010 Nov 10. PubMed PMID: 21073910.

17: Dadiboyena S, Nefzi A. Recent methodologies toward the synthesis of valdecoxib: a potential 3,4-diarylisoxazolyl COX-II inhibitor. Eur J Med Chem. 2010 Nov;45(11):4697-707. doi: 10.1016/j.ejmech.2010.07.045. Epub 2010 Aug 6. Review. PubMed PMID: 20724040; PubMed Central PMCID: PMC3263766.

18: Bhatia V, Ahuja V, Acharya SK, Garg PK. A randomized controlled trial of valdecoxib and glyceryl trinitrate for the prevention of post-ERCP pancreatitis. J Clin Gastroenterol. 2011 Feb;45(2):170-6. doi: 10.1097/MCG.0b013e3181eb600e. PubMed PMID: 20717044.

19: Havemeyer A, Grünewald S, Wahl B, Bittner F, Mendel R, Erdélyi P, Fischer J, Clement B. Reduction of N-hydroxy-sulfonamides, including N-hydroxy-valdecoxib, by the molybdenum-containing enzyme mARC. Drug Metab Dispos. 2010 Nov;38(11):1917-21. doi: 10.1124/dmd.110.032813. Epub 2010 Aug 10. PubMed PMID: 20699408.

20: Thakral NK, Ray AR, Majumdar DK. Eudragit S-100 entrapped chitosan microspheres of valdecoxib for colon cancer. J Mater Sci Mater Med. 2010 Sep;21(9):2691-9. doi: 10.1007/s10856-010-4109-2. Epub 2010 Jun 10. PubMed PMID: 20535630.